4-(4-chlorophenyl)piperidine Hydrochloride

Monoamine transporter inhibition NET/DAT/SERT selectivity CNS drug discovery

Procure 4-(4-chlorophenyl)piperidine HCl as a validated CNS pharmacophore scaffold. Its 4-chloroaryl motif is critical for D2/NET affinity; generic substitutions risk unpredictable receptor profiles. This building block enables stereochemically defined NET-selective ligands and triple reuptake inhibitor SAR. Essential for medicinal chemists requiring defined D2/D3/D4 selectivity modulation.

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 6652-06-8
Cat. No. B1363583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)piperidine Hydrochloride
CAS6652-06-8
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H
InChIKeyKJZPSLZQMISKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)piperidine Hydrochloride (CAS 6652-06-8): Technical Procurement and Differential Use in CNS Medicinal Chemistry


4-(4-Chlorophenyl)piperidine Hydrochloride (CAS 6652-06-8) is a 4-arylpiperidine derivative characterized by a piperidine ring substituted at the 4-position with a 4-chlorophenyl group, supplied as the hydrochloride salt with molecular formula C11H15Cl2N and molecular weight 232.15 g/mol [1]. This compound serves as a key intermediate and structural scaffold in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders . Its core 4-(4-chlorophenyl)piperidine moiety is a critical pharmacophoric element found in several clinically relevant agents, including haloperidol (an antipsychotic), loperamide (an antidiarrheal), and certain modafinil-derived wake-promoting agents [2]. The compound's primary utility lies not as a final therapeutic agent but as a versatile building block for the introduction of a 4-chlorophenylpiperidine substructure into more complex molecular frameworks.

Why Generic 4-Arylpiperidines Cannot Replace 4-(4-Chlorophenyl)piperidine Hydrochloride in Receptor-Targeted Synthesis


The 4-chlorophenyl substituent is not interchangeable with other 4-arylpiperidines (e.g., 4-fluorophenyl, 4-bromophenyl, 4-methylphenyl) due to distinct steric, electronic, and lipophilic properties that directly modulate receptor binding affinity and selectivity. In a structure-activity relationship (SAR) study of haloperidol-derived scaffolds, replacement or modification of the 4-chlorophenyl moiety substantially altered binding profiles across dopamine D2, D3, D4, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors [1]. Similarly, in CCR2 chemokine receptor antagonists, the 4-arylpiperidine SAR revealed that lipophilic hydrogen-bond-accepting substituents critically influence both binding affinity (Ki) and target residence time (tres) [2]. Specifically, 3-bromo substitution yielded Ki = 2.8 nM with tres = 243 min, while 3-isopropyl yielded Ki = 3.6 nM with tres = 266 min, demonstrating that even modest aryl modifications produce quantifiably divergent pharmacological profiles [2]. The 4-chloro substitution confers a distinct balance of electron-withdrawing inductive effects and moderate lipophilicity (ClogP contributions) that cannot be replicated by hydrogen (unsubstituted phenyl), fluoro, methyl, or methoxy analogs. Consequently, substituting a generic 4-arylpiperidine intermediate without validating the intended synthetic pathway risks producing final compounds with unpredictable or suboptimal target engagement.

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)piperidine Hydrochloride vs. Closest Structural Analogs


Monoamine Transporter Selectivity Profiling: 4-Chlorophenylpiperidine-Derived Ligands vs. Non-Selective Analogs

Derivatives of 4-(4-chlorophenyl)piperidine bearing a thioacetamide side chain demonstrate tunable and stereochemistry-dependent selectivity profiles across the three major monoamine transporters (NET, DAT, SERT). The (+)-cis-5b enantiomer exhibits a low nanomolar Ki for the norepinephrine transporter (NET) with 39-fold lower potency at the dopamine transporter (DAT) and 321-fold lower potency at the serotonin transporter (SERT) [1]. In contrast, the (+)-trans-5c isomer shows comparable inhibitory activity across all three transporters, representing a broad-spectrum triple reuptake inhibition profile [1]. This stereochemistry-driven selectivity modulation is a distinct advantage of the 4-(4-chlorophenyl)piperidine scaffold, enabling researchers to access either NET-selective pharmacological tools or broad-spectrum transporter inhibitors from the same core structure. Unsubstituted 4-phenylpiperidine analogs lack the electronic and steric contributions of the 4-chloro substituent and exhibit altered transporter binding profiles that do not replicate these selectivity patterns.

Monoamine transporter inhibition NET/DAT/SERT selectivity CNS drug discovery Antidepressant pharmacology

Antipsychotic Scaffold Binding Profile: Haloperidol-Derived 4-Chlorophenylpiperidine Core vs. Phenylpiperazine Analogs

The 4-(4-chlorophenyl)piperidine moiety is a constituent pharmacophore of haloperidol and contributes distinctively to its multi-receptor binding profile. Haloperidol (containing the 4-chlorophenylpiperidine substructure) exhibits a dopamine D2 receptor Ki of 0.89 nM, with additional binding at D3 (Ki = 4.6 nM), D4 (Ki = 10 nM), 5-HT1A (Ki = 3600 nM), 5-HT2A (Ki = 120 nM), and 5-HT2C (Ki = 4700 nM) receptors [1]. In a systematic scaffold modification study, replacement of the 4-chlorophenyl group or modification of the piperidine ring substantially altered this polypharmacology profile [1]. For instance, phenyl piperazine analogs with altered aryl substitution patterns demonstrated D2 Ki values ranging from 5.3 nM to 24 nM and D3 Ki values from 49 nM to 666 nM, indicating that the specific 4-chlorophenylpiperidine arrangement is not functionally equivalent to related 4-arylpiperidines or piperazines [1].

Dopamine receptor binding Serotonin receptor binding Atypical antipsychotic design CNS polypharmacology

Synthetic Versatility: 4-(4-Chlorophenyl)piperidine as a C-4 Functionalizable Scaffold vs. Simple Piperidine

4-(4-Chlorophenyl)piperidine enables C-4 functionalization strategies that are inaccessible with unsubstituted piperidine. Published synthetic routes demonstrate the preparation of several novel 4-substituted 4-arylpiperidines using this scaffold, including 4-(4-chlorophenyl)-4-fluoropiperidine (6), 4-azido-4-(4-chlorophenyl)piperidine (7), and 4-(4-chlorophenyl)-4-methylpiperidine (8) [1]. The presence of the 4-chlorophenyl group provides a stable, rigid aryl anchor that facilitates regioselective transformations at the piperidine nitrogen and at the C-4 position while maintaining the pharmacophoric aryl group. This contrasts with simple piperidine (CAS 110-89-4), which lacks the aryl moiety entirely and cannot be used to introduce 4-arylpiperidine pharmacophores without de novo construction of the aryl-piperidine bond. Similarly, 4-phenylpiperidine (CAS 771-99-3) lacks the electron-withdrawing chlorine substituent, which alters the electronic environment of the piperidine ring and affects both reactivity and the physicochemical properties of downstream products.

Chemical synthesis 4-arylpiperidine functionalization Building block chemistry Medicinal chemistry

High-Value Application Scenarios for 4-(4-Chlorophenyl)piperidine Hydrochloride Procurement


NET-Selective Pharmacological Tool Development for Noradrenergic Pathway Investigation

Researchers developing norepinephrine transporter (NET)-selective ligands can leverage 4-(4-chlorophenyl)piperidine hydrochloride as the core scaffold for synthesizing compounds with stereochemically defined NET selectivity. As demonstrated with (+)-cis-5b derivatives, the 4-chlorophenylpiperidine framework enables the preparation of tools exhibiting 39-fold and 321-fold selectivity for NET over DAT and SERT, respectively [1]. This selectivity profile is essential for dissecting noradrenergic contributions to behavior, cognition, and affect in preclinical models without confounding dopaminergic or serotonergic modulation. Procurement of this building block supports medicinal chemistry programs targeting NET-associated disorders including attention-deficit/hyperactivity disorder (ADHD), depression, and neuropathic pain.

Broad-Spectrum Triple Reuptake Inhibitor Synthesis for Antidepressant Candidate Screening

Medicinal chemistry teams pursuing triple reuptake inhibitors (TRIs) as potential rapid-onset antidepressants can utilize 4-(4-chlorophenyl)piperidine hydrochloride to access the (+)-trans stereochemical series, which exhibits comparable inhibitory activity across NET, DAT, and SERT [1]. Broad-spectrum transporter inhibition has been hypothesized to confer faster onset of therapeutic action and/or greater antidepressant efficacy compared to selective serotonin or serotonin-norepinephrine reuptake inhibitors [1]. This scaffold enables the systematic exploration of stereochemistry-activity relationships to optimize the balance of triple transporter engagement, a differentiation strategy that is not achievable with scaffolds lacking defined stereochemical control points.

Dopamine D2/D3/D4 Receptor-Targeted Antipsychotic Lead Optimization

The 4-(4-chlorophenyl)piperidine moiety is a validated pharmacophore for achieving sub-nanomolar dopamine D2 receptor binding affinity (Ki = 0.89 nM in haloperidol) [1]. Procurement of this intermediate supports structure-activity relationship (SAR) campaigns aimed at modulating D2/D3/D4 subtype selectivity and reducing off-target effects while maintaining antipsychotic efficacy. Systematic modification of the butyrophenone and piperidine components while retaining the 4-chlorophenyl group allows medicinal chemists to fine-tune multi-receptor binding profiles [1]. This building block is particularly valuable for programs seeking to develop atypical antipsychotic candidates with reduced extrapyramidal side effect liability and improved tolerability profiles.

C-4 Functionalized 4-Arylpiperidine Library Synthesis for CNS Lead Discovery

Organic synthesis and medicinal chemistry laboratories requiring diverse 4-arylpiperidine libraries for high-throughput screening can employ 4-(4-chlorophenyl)piperidine hydrochloride as a versatile starting material for parallel C-4 functionalization. As demonstrated in published synthetic methodology, this scaffold enables the preparation of 4-fluoro, 4-azido, and 4-methyl derivatives, among others, providing access to a range of analogs with varying steric and electronic properties [1]. This synthetic efficiency reduces the number of linear steps required to access substituted 4-arylpiperidines compared to de novo construction, accelerating lead discovery timelines and reducing overall synthesis costs for CNS-focused screening collections.

Quote Request

Request a Quote for 4-(4-chlorophenyl)piperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.